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molecular formula C12H12N2 B8409281 5-(3,3-Dimethyl-but-1-ynyl)-2-cyano-pyridine

5-(3,3-Dimethyl-but-1-ynyl)-2-cyano-pyridine

Cat. No. B8409281
M. Wt: 184.24 g/mol
InChI Key: QEQDNACRESXQHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08022062B2

Procedure details

Dissolve 5-bromo-2-cyano-pyridine (316 mg, 1.72 mmol) in anhydrous DMF (7 mL) in a sealed tube. Degas the solution, purge with nitrogen and add tris(dibenzylideneacetone)dipalladium(0) (47 mg, 0.05 mmol), copper(I) iodide (20 mg, 0.1 mmol), triphenylphosphine (113 mg, 0.43 mmol), triethylamine (2 mL) and 3,3-dimethylbutyne (0.64 mL, 5.16 mmol). Heat the mixture at 90° C. overnight. Cool to room temperature, add water and extract the aqueous phase twice with EtOAc. Dry the combined organic extracts over MgSO4, filter and concentrate in vacuo. Purify the crude mixture by chromatography on silica gel eluting with hexane and hexane/EtOAc (19:1) to give the desired intermediate as a solid (310 mg, 97%).
Quantity
316 mg
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
113 mg
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
0.64 mL
Type
reactant
Reaction Step Two
Quantity
47 mg
Type
catalyst
Reaction Step Two
Name
copper(I) iodide
Quantity
20 mg
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[CH:4][C:5]([C:8]#[N:9])=[N:6][CH:7]=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C(N(CC)CC)C.[CH3:36][C:37]([CH3:41])([CH3:40])[C:38]#[CH:39]>CN(C=O)C.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].[Cu]I.O>[CH3:36][C:37]([CH3:41])([CH3:40])[C:38]#[C:39][C:2]1[CH:3]=[CH:4][C:5]([C:8]#[N:9])=[N:6][CH:7]=1 |f:5.6.7.8.9|

Inputs

Step One
Name
Quantity
316 mg
Type
reactant
Smiles
BrC=1C=CC(=NC1)C#N
Name
Quantity
7 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
113 mg
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
2 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0.64 mL
Type
reactant
Smiles
CC(C#C)(C)C
Name
Quantity
47 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
Name
copper(I) iodide
Quantity
20 mg
Type
catalyst
Smiles
[Cu]I
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Degas the solution
CUSTOM
Type
CUSTOM
Details
purge with nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
Cool to room temperature
EXTRACTION
Type
EXTRACTION
Details
extract the aqueous phase twice with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry the combined organic extracts over MgSO4
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate in vacuo
CUSTOM
Type
CUSTOM
Details
Purify the crude mixture by chromatography on silica gel eluting with hexane and hexane/EtOAc (19:1)

Outcomes

Product
Name
Type
product
Smiles
CC(C#CC=1C=CC(=NC1)C#N)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 310 mg
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 97.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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